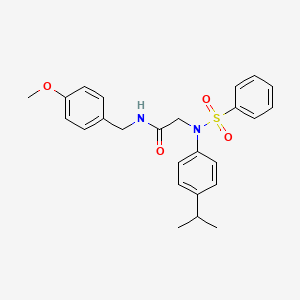
N-(diphenylmethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep reactions, starting from readily available materials. For instance, Kan et al. (2015) detailed the synthesis of a closely related compound through a five-step reaction, emphasizing the importance of optimizing reaction conditions such as temperature and reactant ratios to achieve high yields (Kan, 2015). Similarly, Pokhodylo et al. (2009) described a one-pot multicomponent synthesis approach for triazole-4-carboxamides, highlighting the method's efficiency and suitability for combinatorial chemistry applications (Pokhodylo, Matiychuk, & Obushak, 2009).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using techniques such as NMR, MS, IR spectroscopy, and X-ray diffraction. Shen et al. (2013) employed NMR and X-ray diffraction to establish the molecular conformation of triazole carboxamides, demonstrating the stabilizing role of intermolecular and intramolecular hydrogen bonding in these compounds (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their versatile reactivity. Jonek et al. (2015) explored the reactivity of N-heterocyclic carbene compounds derived from triazolones, illustrating the potential of these compounds to form sulfur, selenium adducts, and metal complexes (Jonek, Diekmann, & Ganter, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzhydryl-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-17-21(25-26-27(17)20-15-9-4-10-16-20)23(28)24-22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,22H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIYHUZXCOOTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5030351.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5030352.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]benzamide hydrobromide](/img/structure/B5030358.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide](/img/structure/B5030360.png)
![3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)


![1-[4-(allyloxy)benzyl]piperidine hydrochloride](/img/structure/B5030388.png)



![3-(2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5030426.png)
![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5030439.png)